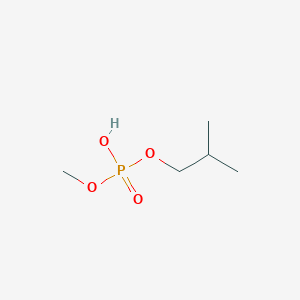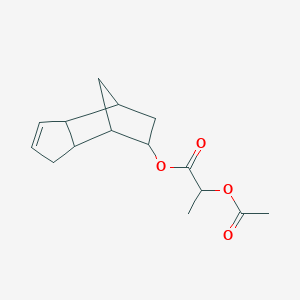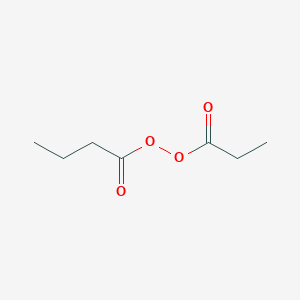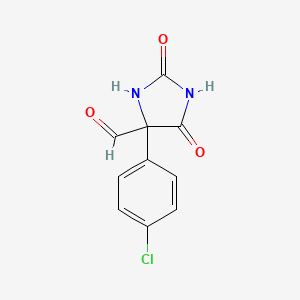
Cobalt;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds. Scandium, on the other hand, is a rare earth metal with applications in aerospace and electronics due to its light weight and high strength. The combination of cobalt and scandium in a compound can lead to materials with enhanced properties suitable for advanced technological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-scandium compounds typically involves the use of high-purity cobalt and scandium salts. One common method is the co-precipitation technique, where cobalt and scandium salts are dissolved in a suitable solvent and then precipitated using a reagent such as oxalic acid. The resulting precipitate is then calcined at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the specific application and desired purity of the final product .
化学反応の分析
Types of Reactions: Cobalt-scandium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form complexes with ammonia, resulting in the displacement of water molecules in the coordination sphere . Scandium, being highly reactive, can form trihalides when reacted with halogens .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-scandium compounds include halogens, acids, and bases. For instance, scandium reacts with hydrochloric acid to form scandium chloride, while cobalt can react with nitric acid to form cobalt nitrate .
Major Products Formed: The major products formed from reactions involving cobalt-scandium compounds depend on the specific reagents and conditions used. For example, reacting cobalt with ammonia can produce cobalt-ammonia complexes, while reacting scandium with halogens can produce scandium trihalides .
科学的研究の応用
Cobalt-scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, cobalt compounds are studied for their potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells . In medicine, cobalt-scandium compounds are explored for their use in imaging techniques and as contrast agents in magnetic resonance imaging . In industry, these compounds are used in the production of high-strength alloys for aerospace applications .
作用機序
The mechanism of action of cobalt-scandium compounds varies depending on their application. In anticancer research, cobalt compounds exert their effects by inducing cell cycle arrest and promoting apoptosis through the generation of reactive oxygen species and disruption of mitochondrial membrane potential . The molecular targets involved include pro-apoptotic proteins such as Bax and Cyt-c, as well as caspases .
類似化合物との比較
Cobalt-scandium compounds can be compared with other transition metal compounds such as those of titanium, vanadium, and chromium. While all these compounds share some common properties, such as high melting points and the ability to form complex compounds, cobalt-scandium compounds are unique in their combination of magnetic and catalytic properties. Similar compounds include cobalt-iron and scandium-aluminum alloys, which are also used in high-strength applications .
Conclusion
Cobalt-scandium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them suitable for advanced technological applications, and ongoing research continues to uncover new uses and mechanisms of action for these fascinating compounds.
特性
CAS番号 |
12017-09-3 |
|---|---|
分子式 |
CoSc2 |
分子量 |
148.84501 g/mol |
IUPAC名 |
cobalt;scandium |
InChI |
InChI=1S/Co.2Sc |
InChIキー |
LUKLSVZVYKBDOW-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Sc].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)


![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)





